molecular formula C20H24N2O4 B277826 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B277826
M. Wt: 356.4 g/mol
InChI Key: VVHKGJNJEWBDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has been studied for its potential use in scientific research. DMMPB belongs to the class of benzamides, which are known to have various pharmacological activities.

Mechanism of Action

3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide acts as a receptor agonist or antagonist depending on the receptor it binds to. For example, it acts as a dopamine D2 receptor antagonist and a sigma-1 receptor agonist. The binding of 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide to these receptors can alter their function and downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, depending on the receptor it binds to. For example, its binding to the dopamine D2 receptor can lead to decreased dopamine release and decreased locomotor activity. Its binding to the sigma-1 receptor can lead to increased neuroprotection and decreased anxiety-like behavior. 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been shown to have antipsychotic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in lab experiments include its high affinity and selectivity for various receptors, its ability to alter downstream signaling pathways, and its potential use in the treatment of various diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for further research on 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. These include:
1. Studying its potential use as a treatment for various diseases such as schizophrenia, depression, and Parkinson's disease.
2. Investigating its mechanism of action and downstream signaling pathways.
3. Developing more selective and potent derivatives of 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide.
4. Studying its potential use as a tool for studying the function and structure of various receptors.
5. Investigating its potential use in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a valuable tool for scientific research due to its high affinity and selectivity for various receptors. Its potential use in the treatment of various diseases and its ability to alter downstream signaling pathways make it an exciting area of research. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied for its potential use as a ligand for various receptors such as dopamine receptors, sigma receptors, and serotonin receptors. It has been shown to have high affinity and selectivity for these receptors, making it a valuable tool for studying their function and structure. 3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has also been studied for its potential use in the treatment of various diseases such as schizophrenia, depression, and Parkinson's disease.

properties

Product Name

3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-24-18-8-5-16(13-19(18)25-2)20(23)21-17-6-3-15(4-7-17)14-22-9-11-26-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

VVHKGJNJEWBDSB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)OC

Origin of Product

United States

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